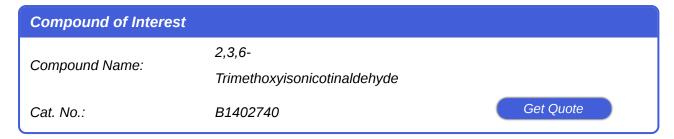


A Comprehensive Technical Guide to 2,3,6-Trimethoxyisonicotinaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of **2,3,6-Trimethoxyisonicotinaldehyde**, a polysubstituted pyridine derivative with significant potential in organic synthesis and medicinal chemistry. The guide covers its chemical structure, nomenclature, physicochemical properties, spectroscopic data, synthesis protocols, and key chemical reactions.

Chemical Structure and Nomenclature

2,3,6-Trimethoxyisonicotinaldehyde is a heterocyclic organic compound featuring a pyridine ring substituted with three methoxy groups at positions 2, 3, and 6, and an aldehyde (formyl) group at the 4-position.[1][2] This unique arrangement of functional groups imparts specific reactivity and makes it a valuable building block in the synthesis of more complex molecules.[3]

The IUPAC name for this compound is 2,3,6-trimethoxypyridine-4-carbaldehyde.[1]

Table 1: Compound Identification



Identifier	Value
CAS Number	1364917-16-7[1][4]
Molecular Formula	C9H11NO4[1][2]
Molecular Weight	197.19 g/mol [1][2]
InChI Key	QFGPUXBJJHMZCX-UHFFFAOYSA-N[1][3]

| Canonical SMILES | COC1=NC(=C(C(=C1)C=O)OC)OC[1][4][5] |

Physicochemical Properties

The compound is typically a crystalline solid under standard conditions and is soluble in organic solvents such as methanol and ethanol.[1][2] It is generally stable but should be handled with care as it is sensitive to strong oxidizing agents.[1]

Table 2: Physical and Chemical Properties

Property	Description
Appearance	Crystalline solid[1][2]
Solubility	Soluble in organic solvents like methanol and ethanol[1][2]
Stability	Generally stable under standard conditions; sensitive to strong oxidizing agents[1]

| Storage | Inert atmosphere, 2-8°C[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **2,3,6- Trimethoxyisonicotinaldehyde**. The following table summarizes key predicted and observed spectral features.

Table 3: Spectroscopic Data Summary



Technique	Observed/Predicted Features
¹ H NMR	Aldehyde proton (CHO) predicted around 9.8–10.2 ppm; Methoxy group protons (-OCH ₃) predicted around 3.8–4.0 ppm.[3]
¹³ C NMR	Carbonyl carbon (C=O) predicted to resonate in the range of 190–195 ppm.[3]
Infrared (IR)	Strong C=O stretching vibration for the aldehyde group at 1690-1710 cm ⁻¹ ; Aromatic C=C stretching vibrations at 1450-1600 cm ⁻¹ .[2]
Mass Spectrometry (MS)	Molecular ion peak (M+) appears at a mass-to- charge ratio (m/z) of 197, confirming the molecular weight.[2]

| UV-Vis | Primary absorption bands typically appear in the 250-350 nm range, corresponding to $\pi \to \pi^*$ transitions within the aromatic system.[2] |

Synthesis and Experimental Protocols

The synthesis of **2,3,6-Trimethoxyisonicotinaldehyde** is not extensively detailed in publicly available literature. However, its primary synthesis route involves the methoxylation of a suitable isonicotinaldehyde precursor.[1] It is also used as a key intermediate in multi-step syntheses.

Experimental Protocol: Use in a Condensation Reaction (Example)

The following protocol describes the use of **2,3,6-Trimethoxyisonicotinaldehyde** as a reactant in a multi-gram scale synthesis, illustrating its application in forming new carbon-carbon bonds.[6] This condensation reaction is a key step in the synthesis of a fragment for the therapeutic agent TBAJ-876.[3][6]

Objective: To synthesize 6-bromo-3-((2,3,6-trimethoxypyridin-4-yl)methyl)quinolin-2(1H)-one.

Materials:

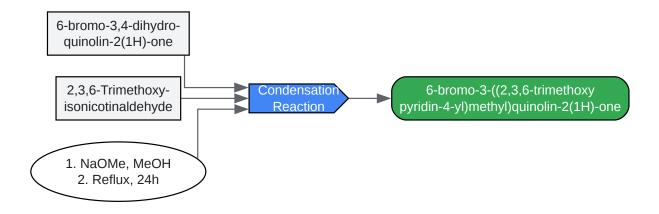
6-bromo-3,4-dihydroquinolin-2(1H)-one (1.5 eq.)



- 2,3,6-trimethoxyisonicotinaldehyde (1.0 eq.)[6]
- Dry Methanol (MeOH, 20V)[6]
- Sodium methoxide in MeOH (25% Wt, 3.0 Eq)[6]
- 500 mL 4-neck round bottom flask
- Overhead stirrer, condenser with nitrogen bubbler, internal temperature probe, septum

Procedure:

- To the 4-neck round bottom flask, add 6-bromo-3,4-dihydroquinolin-2(1H)-one (17.2 g, 76.1 mmol), 2,3,6-trimethoxyisonicotinaldehyde (10.0 g, 50.7 mmol), and dry MeOH (200 mL).
- Stir the mixture at 300 rpm at room temperature for 5 minutes.
- Add the sodium methoxide solution (32.9 g, 34.8 mL) in one portion. The mixture will appear turbid.[6]
- Heat the reaction mixture to reflux. The solution should turn clear.[6]
- Maintain the reflux for 24 hours, monitoring the reaction progress as needed (e.g., by HPLC).
 [6]
- Upon completion, proceed with workup and purification to isolate the desired product.





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Caption: Workflow for the condensation of **2,3,6-Trimethoxyisonicotinaldehyde**.

Chemical Reactivity and Applications

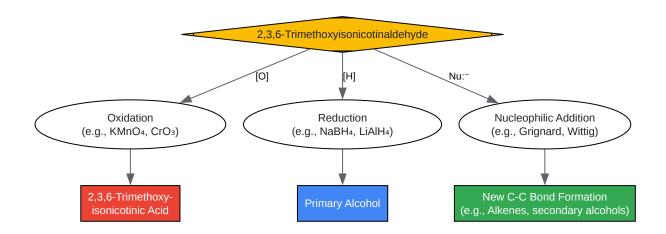
The reactivity of **2,3,6-Trimethoxyisonicotinaldehyde** is dominated by its aldehyde group and the substituted pyridine ring, making it a versatile intermediate.[3]

- Electrophilicity: The aldehyde group's carbon atom is electrophilic and susceptible to nucleophilic attack, which is fundamental to its use in forming new C-C bonds.[3]
- Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2,3,6-trimethoxyisonicotinic acid, using standard oxidizing agents like potassium permanganate
 (KMnO₄) or chromium trioxide (CrO₃).[1][3]
- Reduction: The aldehyde can be reduced to an alcohol or an amine using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]
- Substitution: The methoxy groups can be substituted with other functionalities under specific reaction conditions.[1]

Its applications are primarily in:

- Organic Synthesis: It serves as a crucial intermediate for building complex molecular architectures and heterocyclic systems.[2][3]
- Medicinal Chemistry: As a substituted pyridine, it is investigated for potential biological
 activities, including antimicrobial and anticancer effects, and is used in the development of
 new therapeutic agents.[1][2]
- Specialty Chemicals: It is utilized in the production of various specialty chemicals and materials.[2]





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References

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